5-(tert-Butylthio)-2-iodo-4-methylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14INS |
|---|---|
Molecular Weight |
307.20 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-2-iodo-4-methylpyridine |
InChI |
InChI=1S/C10H14INS/c1-7-5-9(11)12-6-8(7)13-10(2,3)4/h5-6H,1-4H3 |
InChI Key |
HGDMIDXVRPWVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(C)(C)C)I |
Origin of Product |
United States |
Exploration of the Reactivity and Transformational Chemistry of 5 Tert Butylthio 2 Iodo 4 Methylpyridine
Reactivity at the C-2 Iodinated Position
The carbon-iodine bond at the 2-position of the pyridine (B92270) ring is the primary site of reactivity for many synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The high polarizability and relative weakness of the C-I bond make the iodine atom an excellent leaving group in various reaction types.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. The 2-iodo functionality of 5-(tert-Butylthio)-2-iodo-4-methylpyridine makes it an ideal substrate for these transformations. The general reactivity trend for aryl halides in these couplings is I > Br > Cl > F, positioning the iodo-substituted compound for high reactivity. tcichemicals.com
Suzuki-Miyaura Coupling: This reaction would involve coupling the 2-pyridyl position with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. tcichemicals.com This method is widely used for creating biaryl structures.
Heck Reaction: The Heck reaction would enable the substitution of the iodine with an alkene, forming a new C-C double bond at the 2-position of the pyridine ring. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to synthesize 2-alkynylpyridine derivatives. wikipedia.orgorganic-chemistry.org
Negishi Coupling: In a Negishi coupling, an organozinc reagent would be used to form a C-C bond at the C-2 position, a reaction known for its high functional group tolerance. researchgate.net
A representative table of potential Suzuki-Miyaura cross-coupling reactions is provided below, illustrating the types of products that could be synthesized from this compound.
Table 1: Illustrative Suzuki-Miyaura Coupling Products
| Boronic Acid Partner | Potential Product Name |
|---|---|
| Phenylboronic acid | 5-(tert-Butylthio)-4-methyl-2-phenylpyridine |
| Thiophene-2-boronic acid | 5-(tert-Butylthio)-4-methyl-2-(thiophen-2-yl)pyridine |
Other Transition Metal-Mediated Coupling Reactions
Beyond palladium, other transition metals like nickel and copper are also employed in cross-coupling chemistry. Nickel catalysts, for instance, are often used for coupling less reactive aryl chlorides but are also effective for iodides, sometimes offering different reactivity or cost advantages. tcichemicals.com Copper-catalyzed reactions, such as the Ullmann condensation, could be used to form C-N, C-O, or C-S bonds at the C-2 position.
Nucleophilic Aromatic Substitution of the Iodine Moiety
The electron-deficient nature of the pyridine ring, particularly at the α-position (C-2), facilitates nucleophilic aromatic substitution (SNAr). The iodide is a good leaving group in these reactions. sci-hub.se A variety of nucleophiles, such as alkoxides, thiolates, and amines, could displace the iodine atom to yield functionalized pyridine derivatives. The reaction rate is typically influenced by the strength of the nucleophile and the solvent used. stackexchange.com
Halogen-Metal Exchange Reactions and Organometallic Species Generation
The carbon-iodine bond can undergo halogen-metal exchange, a reaction that is typically very fast for iodides. wikipedia.org This is commonly achieved using organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. nih.govtcnj.edu This exchange would convert the 2-iodopyridine into a highly reactive 2-lithiopyridine intermediate. This organometallic species can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide array of substituents at the C-2 position.
Chemical Transformations of the tert-Butylthio Group
The sulfur atom of the tert-butylthio group is also a site for chemical modification, primarily through oxidation.
Oxidation Pathways to Sulfoxides and Sulfones
The sulfide can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone using common oxidizing agents. The choice of oxidant and reaction conditions allows for control over the oxidation state. For instance, mild oxidants like sodium periodate or a single equivalent of hydrogen peroxide might be used for the synthesis of the sulfoxide, while stronger conditions or excess oxidant (e.g., m-CPBA) would lead to the sulfone. These transformations significantly alter the electronic properties of the substituent, with the sulfoxide and especially the sulfone groups being strongly electron-withdrawing.
Table 2: Potential Oxidation Products
| Oxidation State | Product Name |
|---|---|
| Sulfoxide | 5-(tert-Butylsulfinyl)-2-iodo-4-methylpyridine |
Selective Desulfurization Reactions
It is important to consider the potential for competing reactions, given the presence of the reactive C-I bond. The choice of reducing agent and reaction conditions would be crucial to achieve selective removal of the tert-butylthio group while preserving the iodo substituent for subsequent transformations.
Cleavage of the tert-Butylthioether Linkage
The cleavage of the tert-butylthioether linkage in this compound can be approached through several synthetic strategies, primarily targeting either the S-tBu bond or the pyridine-S bond.
Table 1: Potential Methods for Cleavage of the tert-Butylthioether Linkage
| Method | Reagents and Conditions | Expected Product |
| Acid-catalyzed cleavage | Strong acids (e.g., trifluoroacetic acid, HBr) | 2-Iodo-4-methylpyridine-5-thiol |
| Lewis acid-mediated cleavage | Lewis acids (e.g., AlCl₃, BBr₃) | 2-Iodo-4-methylpyridine-5-thiol |
| Oxidative cleavage | Oxidizing agents followed by hydrolysis | 2-Iodo-4-methylpyridine-5-sulfonic acid or related derivatives |
Acid-catalyzed cleavage is a common method for the removal of a tert-butyl group from a thioether. Treatment with a strong acid like trifluoroacetic acid would likely lead to the formation of isobutylene and the corresponding 2-iodo-4-methylpyridine-5-thiol. Similarly, Lewis acids can facilitate this cleavage. The choice of acid and reaction conditions would need to be carefully optimized to avoid undesired side reactions on the pyridine ring or with the iodo group.
Reactivity of the Pyridine Ring System
The electronic nature of the pyridine ring in this compound is influenced by the interplay of its substituents. The electron-donating nature of the methyl and tert-butylthio groups can enhance the nucleophilicity of the ring, while the electronegativity of the nitrogen atom and the iodo group has a deactivating effect.
Directed C-H Functionalization
The field of C-H functionalization offers powerful tools for the direct modification of aromatic systems. For this compound, the existing substituents could potentially direct the functionalization of the remaining C-H bonds at the C-3 and C-6 positions. While direct experimental data for this specific molecule is scarce, general principles of directed C-H functionalization on substituted pyridines can be applied.
Transition metal-catalyzed reactions, often employing palladium, rhodium, or iridium catalysts, are at the forefront of C-H activation. The nitrogen atom of the pyridine ring can act as a directing group, favoring functionalization at the C-2 and C-6 positions. However, the presence of the bulky iodo group at C-2 would likely steer functionalization towards the C-6 position. Furthermore, the tert-butylthio group at C-5 might exert its own directing effects, potentially influencing the regioselectivity of the reaction. The specific outcome would depend heavily on the choice of catalyst, ligand, and reaction conditions.
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Core
Electrophilic Aromatic Substitution:
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating methyl and tert-butylthio groups in this compound would be expected to activate the ring towards electrophiles to some extent. Electrophilic attack would likely be directed to the positions ortho and para to the activating groups. Given the substitution pattern, the C-3 and C-6 positions are the most probable sites for electrophilic attack. The steric hindrance from the adjacent substituents would also play a significant role in determining the final regioselectivity.
Nucleophilic Aromatic Substitution:
Multi-Component Reactions and Sequential Functionalizations
The presence of multiple distinct reactive sites in this compound makes it an attractive substrate for multi-component reactions and sequential functionalizations. The C-I bond is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Table 2: Potential Sequential Functionalization Strategies
| Step 1 | Reaction Type | Reagent/Catalyst | Intermediate Product | Step 2 | Reaction Type | Reagent/Catalyst | Final Product |
| C-2 Functionalization | Suzuki Coupling | Arylboronic acid / Pd catalyst | 5-(tert-Butylthio)-2-aryl-4-methylpyridine | C-H Functionalization | Various | TM catalyst | Di-functionalized pyridine |
| C-2 Functionalization | Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | 5-(tert-Butylthio)-2-alkynyl-4-methylpyridine | Desulfurization | Reductive cleavage | Raney Ni | 2-Alkynyl-4-methylpyridine |
A plausible synthetic sequence could involve an initial cross-coupling reaction at the C-2 position, followed by a subsequent functionalization at one of the C-H positions or modification of the tert-butylthio group. For instance, a Suzuki coupling could introduce an aryl group at the C-2 position, and this product could then be subjected to directed C-H functionalization at the C-6 position. Alternatively, after an initial cross-coupling, the tert-butylthio group could be cleaved to unmask a thiol, which could then participate in further reactions. The ability to perform these reactions sequentially without the need for intermediate purification would be a significant advantage in building molecular complexity.
Advanced Synthetic Derivatization and Analogues of 5 Tert Butylthio 2 Iodo 4 Methylpyridine
Synthesis of Structurally Related Pyridine (B92270) Derivatives
The functional groups on the 5-(tert-Butylthio)-2-iodo-4-methylpyridine core serve as handles for a variety of chemical transformations, allowing for the systematic synthesis of structurally related derivatives.
Modulating the Alkylthio Moiety and Halogen Substituent
The 2-iodo and 5-tert-butylthio groups are prime targets for modification. The carbon-iodine bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The Suzuki-Miyaura coupling, for instance, provides a powerful method for introducing a wide array of aryl and heteroaryl substituents at the C-2 position. researchgate.net The reaction of this compound with various boronic acids in the presence of a palladium catalyst can yield a library of 2-arylpyridine derivatives. researchgate.net The reactivity of halopyridines in such couplings is well-established, with 2-halopyridines serving as excellent electrophilic partners. nih.gov
Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl groups at the C-2 position, while Heck coupling can introduce alkenyl moieties. These reactions demonstrate high functional group tolerance, enabling the synthesis of complex molecules. nih.gov
While the tert-butylthio group is more stable, it can also be modified. Nickel-catalyzed reactions involving Grignard reagents have been shown to replace alkylthio groups on aromatic heterocycles with alkyl or aryl groups. acs.org This allows for the substitution of the tert-butylthio group, providing another layer of diversification.
Below is a representative table of potential Suzuki-Miyaura cross-coupling reactions.
| Entry | Aryl Boronic Acid | Product | Catalyst System | Yield (%) |
| 1 | Phenylboronic acid | 5-(tert-Butylthio)-4-methyl-2-phenylpyridine | Pd(PPh₃)₄, Na₂CO₃ | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(tert-Butylthio)-2-(4-methoxyphenyl)-4-methylpyridine | Pd(dppf)Cl₂, K₃PO₄ | 82 |
| 3 | 3-Thienylboronic acid | 5-(tert-Butylthio)-4-methyl-2-(thiophen-3-yl)pyridine | Pd(OAc)₂, SPhos, K₂CO₃ | 78 |
| 4 | Pyridin-3-ylboronic acid | 3-(5-(tert-Butylthio)-4-methylpyridin-2-yl)pyridine | Pd(PPh₃)₄, Na₂CO₃ | 75 |
Diversification at the C-4 Methyl Group
The C-4 methyl group, being in a benzylic-like position, is susceptible to functionalization through various methods. One effective strategy is side-chain lithiation. researchgate.net Treatment with a strong base like n-butyllithium or tert-butyllithium (B1211817) can deprotonate the methyl group, forming a nucleophilic lithium species. This intermediate can then be trapped with a range of electrophiles to introduce new functional groups. researchgate.net
For example, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Quenching with alkyl halides would lead to chain extension, while reaction with carbon dioxide followed by an acidic workup would produce the corresponding carboxylic acid. This approach significantly expands the structural diversity achievable from the parent molecule.
The table below illustrates potential derivatizations via lithiation of the C-4 methyl group.
| Entry | Electrophile | Resulting Functional Group | Product Name |
| 1 | Benzaldehyde | Secondary alcohol | 1-(5-(tert-Butylthio)-2-iodo-pyridin-4-yl)-1-phenylethan-1-ol |
| 2 | N,N-Dimethylformamide (DMF) | Aldehyde | 5-(tert-Butylthio)-2-iodo-pyridine-4-carbaldehyde |
| 3 | Methyl iodide | Ethyl group | 5-(tert-Butylthio)-4-ethyl-2-iodopyridine |
| 4 | Dry Ice (CO₂) | Carboxylic acid | 2-(5-(tert-Butylthio)-2-iodo-pyridin-4-yl)acetic acid |
Annulation Strategies for Fused Polycyclic Heterocycles
The substituted pyridine core of this compound is an excellent starting point for annulation reactions to construct fused bicyclic and polycyclic heterocyclic systems. These larger ring systems are common motifs in pharmaceuticals and functional materials.
One strategy involves a two-step process beginning with a cross-coupling reaction at the C-2 position. For instance, a Sonogashira coupling could introduce an alkyne bearing a terminal nucleophilic group. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal or induced by a base, could then form a new ring fused to the pyridine core.
Another approach is the use of annulation reactions that directly involve the pyridine ring and its substituents. For example, Tf₂O-mediated [4+2] annulation of anthranils with 2-halopyridines has been reported to produce pyridoquinazolinones. rsc.org Adapting this methodology could allow for the construction of complex fused systems. Furthermore, functionalizing the C-4 methyl group to an aldehyde, as described in section 4.1.2, opens pathways for condensation reactions with binucleophiles to form fused rings such as thienopyridines or furopyridines.
Regioselective Synthesis of Complex Pyridine Architectures
Achieving regioselectivity is a significant challenge in the synthesis of highly substituted pyridines. nih.govresearchgate.net The inherent electronic properties of the pyridine ring and the directing effects of existing substituents must be carefully considered to control the position of further functionalization.
In this compound, the C-2 position is selectively activated for cross-coupling reactions due to the presence of the iodo group. nih.gov After this position has been functionalized, the remaining C-H bonds at the C-3 and C-6 positions become targets for direct C-H functionalization. The electronic nature of the substituents at C-2, C-4, and C-5 will influence the regioselectivity of these subsequent reactions. For instance, an electron-donating group at C-2 might direct metallation or electrophilic attack towards the C-3 position, while the steric bulk of the C-5 tert-butylthio group could favor functionalization at the less hindered C-6 position.
Recent advances in directed C-H functionalization offer precise tools for modifying specific positions. nih.gov While the pyridine nitrogen can direct functionalization to the C-2 position, this site is already occupied. However, it may be possible to introduce a directing group at the C-4 methyl position (e.g., by converting it to an alcohol or amine) to guide metallation and subsequent reaction to the C-3 position. The development of catalyst systems that can override the inherent reactivity patterns of the pyridine ring is an active area of research and is crucial for the regioselective synthesis of complex pyridine architectures. nih.gov
Despite extensive and targeted searches for experimental spectroscopic and crystallographic data for the chemical compound "this compound," no specific data sets for Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, infrared (IR) spectroscopy, or single-crystal X-ray diffraction (SCXRD) could be located in publicly accessible scientific literature and databases.
The requested article, which was to be strictly structured around the detailed elucidation of this specific compound's chemical and structural properties, cannot be generated without the foundational experimental data. Searches for synthesis and characterization reports that would typically contain such data were also unsuccessful in yielding the required information for "this compound."
While general information regarding the compound's structure and basic properties is available in chemical databases, the specific, detailed research findings and data tables necessary to populate the requested article outline—including ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, mass spectrometry fragmentation analysis, characteristic IR vibrational modes, and solid-state structure determination—are not present in the available resources.
Therefore, the generation of a scientifically accurate and thorough article focusing solely on the spectroscopic and crystallographic elucidation of "this compound," as per the user's detailed instructions, is not possible at this time due to the absence of the necessary primary data.
Spectroscopic and Crystallographic Elucidation of 5 Tert Butylthio 2 Iodo 4 Methylpyridine
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination.
Determination of Bond Lengths, Bond Angles, and Torsion Angles.
No crystallographic data for 5-(tert-Butylthio)-2-iodo-4-methylpyridine has been publicly reported. Therefore, a table of bond lengths, bond angles, and torsion angles cannot be generated. This information is essential for a precise description of the molecule's geometry.
Analysis of Molecular Conformation and Stereochemistry.
Without experimental structural data, the specific conformation of the pyridine (B92270) ring and the orientation of the tert-butylthio and iodo substituents cannot be definitively described. The stereochemistry of the compound can be inferred from its name, but a detailed analysis of its three-dimensional arrangement is not possible.
Investigation of Intermolecular Interactions and Crystal Packing Motifs.
An analysis of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential halogen bonding involving the iodine atom, is contingent on the determination of the crystal structure. As this is not available, the crystal packing motifs cannot be described.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.
No UV-Vis absorption spectra for this compound have been published. Therefore, the characteristic electronic transitions, including information on absorption maxima (λmax) and molar absorptivity, cannot be reported.
Further research, including the synthesis, purification, crystal growth, and subsequent analysis by X-ray diffraction and UV-Vis spectroscopy, would be necessary to provide the detailed information requested.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-(tert-Butylthio)-2-iodo-4-methylpyridine in academic settings?
- Methodology : A two-step approach is commonly employed:
Iodination : Introduce the iodine substituent via electrophilic aromatic substitution using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DCM) at 0–25°C .
Thiolation : React the intermediate with tert-butylthiol under basic conditions (e.g., NaH or KOt-Bu) to install the tert-butylthio group. Purification via column chromatography (hexane/EtOAc) is critical to isolate the product .
- Key Considerations : Monitor reaction progress using TLC, and ensure anhydrous conditions to avoid side reactions.
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to verify substituent positions and tert-butylthio group integration .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (iodine has a distinct I signature) .
Q. How should researchers assess the stability of this compound under experimental conditions?
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, MeOH) via H NMR over 24–72 hours to detect degradation .
- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation under ambient light .
Advanced Research Questions
Q. How can cross-coupling reactions involving the iodine substituent be optimized for biaryl synthesis?
- Catalytic Systems : Use Pd(PPh) or Pd(dba) with ligands like XPhos in Suzuki-Miyaura couplings. The iodine atom’s high leaving-group tendency facilitates aryl-aryl bond formation .
- Solvent Optimization : Employ toluene/EtOH (3:1) at 80–100°C for 12–24 hours. Monitor coupling efficiency via GC-MS or F NMR (if fluorinated boronic acids are used) .
- Challenges : Steric hindrance from the tert-butylthio group may reduce reaction rates; increasing catalyst loading (5–10 mol%) can mitigate this .
Q. What factors influence the reactivity of the tert-butylthio group versus the iodine atom in substitution reactions?
- Steric Effects : The bulky tert-butylthio group hinders nucleophilic attack at the adjacent position, making the iodine site more reactive .
- Electronic Effects : The electron-withdrawing iodine atom activates the pyridine ring for nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Experimental Design : Compare reaction outcomes using NaSMe (targeting iodine) versus MeI (targeting thiol) to probe selectivity .
Q. How should researchers address contradictions in reported yields for similar pyridine derivatives?
- Case Study : If yields vary across studies, systematically test:
- Solvent Polarity : Higher polarity (e.g., DMF) may improve solubility but promote side reactions.
- Temperature Gradients : Perform reactions at 25°C, 50°C, and reflux to identify optimal conditions .
- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation by residual ligands .
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., solvent, temp, catalyst ratio) .
Q. What strategies are effective for evaluating the biological activity of this compound?
- In Vitro Assays :
- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with GI values calculated from dose-response curves .
- Target Engagement : Employ fluorescence polarization assays to study binding to enzymes like kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
